molecular formula C7H4F3N5O2 B1524349 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211464-08-2

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1524349
CAS No.: 1211464-08-2
M. Wt: 247.13 g/mol
InChI Key: SGMHNPPOXHEFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the regioselective synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis can be particularly advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

IUPAC Name

7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N5O2/c8-7(9,10)5-13-6-12-1-2(4(16)17)3(11)15(6)14-5/h1H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMHNPPOXHEFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NN2C(=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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